3-Oxa-9-azaspiro[5.5]undecane hydrochloride - 1380300-88-8

3-Oxa-9-azaspiro[5.5]undecane hydrochloride

Catalog Number: EVT-1666564
CAS Number: 1380300-88-8
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the construction of the spirocyclic core through intramolecular cyclization reactions. For example, a conjugate addition/dipolar cycloaddition cascade can be employed, starting with a cyclohexanone oxime derivative. The oxime reacts with a diene, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene, to form a 7-oxa-1-azanorbornane cycloadduct via a transient nitrone intermediate. This cycloadduct can then be transformed into the azaspiro[5.5]undecane framework through reductive nitrogen-oxygen bond cleavage using sodium amalgam (Na/Hg). []

Another method utilizes an electrocyclic ring-opening of a ring-fused gem-dichlorocyclopropane followed by trapping of the resulting π-allyl cation by a tethered, nitrogen-centered nucleophile. This approach has been successfully applied in the synthesis of a compound incorporating the 1-azaspiro[5.5]undecane framework related to perhydrohistrionicotoxin. []

Chemical Reactions Analysis

The nitrogen atom in the piperidine ring can act as a nucleophile, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. These reactions can be used to introduce substituents onto the nitrogen atom, modifying the compound's properties. []

Mechanism of Action

For example, they can bind to enzymes or receptors, either as agonists or antagonists, modulating their activity. The specific interactions depend on the substituents present on the azaspiro[5.5]undecane scaffold and the nature of the biological target. [, ]

Applications
  • Pharmaceutical Intermediates: Azaspiro[5.5]undecanes serve as valuable building blocks and scaffolds for synthesizing diverse drug candidates. Their structural rigidity and potential for introducing diverse substituents make them attractive for exploring structure-activity relationships and optimizing pharmacological properties. [, , , ]

  • Antibacterial Agents: Some azaspiro[5.5]undecane derivatives have shown promising antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds may offer a new avenue for developing novel antibiotics to combat bacterial infections. []

  • Neurological Disorders: Certain azaspirane derivatives exhibit effects on the central nervous system and have been investigated for their potential in treating neurological disorders. For instance, YM796, a muscarinic agonist containing an azaspirane moiety, has demonstrated beneficial effects on learning behavior in mice. []

  • Anti-Cancer Activity: Recent research has highlighted the potential of azaspirane derivatives as anti-cancer agents. Studies have shown that certain azaspiranes can inhibit the proliferation, migration, and invasion of cancer cells. These findings suggest that azaspiranes may hold promise for developing novel cancer therapies. []

N-Methyl-9-azaspiro[5.5]undecan-3-one

Compound Description: N-Methyl-9-azaspiro[5.5]undecan-3-one is a spiroheterocyclic compound synthesized as a potential pharmaceutical intermediate. []

(+/-)-2,7,8-epi-Perhydrohistrionicotoxin (4)

Compound Description: (+/-)-2,7,8-epi-Perhydrohistrionicotoxin (4) is a synthetic derivative of the potent neurotoxin perhydrohistrionicotoxin. It was synthesized using a stereoselective approach involving a conjugate addition/dipolar cycloaddition cascade, highlighting the utility of these reactions in constructing the azaspiro[5.5]undecane ring system. []

3,3-Dimethyl-9-propyl-3-sila-2,4,8,10-tetraoxaspiro[5.5]undecane

Compound Description: This compound is a silicon-containing spirocyclic compound. Details about its synthesis and potential applications are limited in the provided abstract. []

3-Azaspiro[5.5]undecane derivatives as glycoprotein IIb-IIIa antagonists

Compound Description: These are a series of non-peptide glycoprotein IIb-IIIa antagonists containing a 3-azaspiro[5.5]undec-9-yl core. These compounds demonstrate potent platelet aggregation inhibitory activity, highlighting the potential of this spirocyclic scaffold in medicinal chemistry. []

(-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796)

Compound Description: YM796 is a novel muscarinic agonist that shows promising results in ameliorating learning and memory impairments in various mouse models. []

Ciprofloxacin derivatives with 1-oxa-9-azaspiro[5.5]undecane moiety

Compound Description: These are a series of ciprofloxacin derivatives where the 1-oxa-9-azaspiro[5.5]undecane moiety is introduced to modify the core structure. While these derivatives showed a narrower antibacterial spectrum than ciprofloxacin, they exhibited equal or higher potency against specific bacterial strains like Acinetobacter baumannii and Bacillus cereus. []

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (4)

Compound Description: These trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes were synthesized via a one-pot, multicomponent reaction. This study reveals a novel synthetic route to access this class of compounds, potentially leading to new derivatives with diverse biological activities. []

2-(1-(4-(2-Cyanophenyl)1-benzyl‑1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5)undecane (CIMO)

Compound Description: CIMO is a synthetic azaspirane compound demonstrating anticancer activity against both estrogen receptor-negative and estrogen receptor-positive breast cancer cells. []

5-(4-methoxyphenyl)-3-methyl-1-oxa-3azaspiro[5.5]undecane (E)

Compound Description: Compound E is one of the related substances of venlafaxine hydrochloride, prepared for quality control purposes in the pharmaceutical industry. []

Bispiroheterocyclic systems derived from 1-thia-4-azaspiro[4.4]nonan-3-one and 1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: These are a series of bispiroheterocyclic compounds synthesized from 1-thia-4-azaspiro[4.4]nonan-3-one and 1-thia-4-azaspiro[4.5]decan-3-one. These compounds were evaluated for their antimicrobial activities. []

3-[4-(Benzyloxy)phenyl]propanoic acid derivatives containing 1-oxa-9-azaspiro[5.5]undecane periphery

Compound Description: These are a series of 3-[4-(benzyloxy)phenyl]propanoic acid derivatives designed as free fatty acid 1 (FFA1 or GPR40) agonists for potential application in type II diabetes mellitus treatment. These compounds incorporated a polar 1-oxa-9-azaspiro[5.5]undecane periphery inspired by LY2881835, a drug candidate for diabetes. []

2-(2-butyl-4-chloro-1-(4-phenoxybenzyl)-1H-imidazol-5-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane (compound 21)

Compound Description: This compound exhibited potent inhibitory activity against human methionyl-tRNA synthetase (MRS) and suppressed the proliferation of A549 and HCT116 cancer cells. []

3-Azaspiro[5.5]undecane hydrochloride (9)

Compound Description: This compound is a potent inhibitor of the influenza A virus M2 protein (AM2), showing higher potency than amantadine. []

2- (Piperidin-1-yl) pyrimidin-4 (3H) -ones with various spirocyclic structures

Compound Description: These compounds represent a class of 2-(Piperidin-1-yl) pyrimidin-4 (3H) -ones characterized by different spirocyclic structures, including 1,8-diazaspiro[4.5]decane, 1-oxa-8-azaspiro [4.5]deca-3-ene, and others. []

Poly(ethylene-co-vinyl acetate)/aluminum hydroxide composites containing phosphorus

Compound Description: These are flame-retardant composites developed using a novel phosphorus-containing compound (SPDH) synthesized from 10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide and 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dioxide. [, ]

Sulfur-containing spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones

Compound Description: This study presents the synthesis of novel sulfur-containing spiro compounds, including 7,11-diaryl-9-thia-2,4-diazaspiro[5,5]undecane-1,3,5-trione 9,9-dioxides, and their derivatives. These compounds were characterized using various spectroscopic techniques. []

8-Hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogues of spirogermanium

Compound Description: This research explored a series of substituted 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogs of spirogermanium to investigate their antiarthritic and suppressor cell-inducing activities. []

N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane (1) and N-(3-dimethyl-aminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane (2)

Compound Description: These silaazaspiroalkanes were synthesized and evaluated for their biological activity, showing cytotoxic effects against human cancer cells in vitro. []

3-Methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione (1) and 3-Methyl-2-oxa-6-azaspiro[4.6]undecane-1,7-dione (2)

Compound Description: Two novel spiro lactam-lactones characterized by X-ray crystallography, revealing their conformational preferences. []

1,3-Dioxa-9-azaspiro[5.5]undecane derivatives

Compound Description: This study describes the synthesis and conformational analysis of various 1,3-dioxa-9-azaspiro[5.5]undecanes. Some of these compounds, particularly the butyrophenones, exhibit neuroleptic activity comparable to haloperidol. []

9-Hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one (compound 72922413)

Compound Description: This compound was identified as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a metallo-β-lactamase that poses a significant threat to the efficacy of β-lactam antibiotics. []

8-Oxa-7-phenyl-1,5-dithiaspiro[5.5]undecane-9,10-diol acetonide (9)

Compound Description: This compound serves as a crucial intermediate in an attempted synthesis of a 2,3,6-trisubstituted 5-pyranone, a valuable scaffold for developing carbohydrate analogs with potential pharmaceutical applications. []

9-[2-(Indol-3-yl)ethyl]-1-oxa-3-oxo-4, 9-diazaspiro[5,5] undecane (I) salts

Compound Description: Various salts of 9-[2-(indol-3-yl)ethyl]-1-oxa-3-oxo-4, 9-diazaspiro[5.5] undecane, an antihypertensive agent, were prepared and evaluated for their in vitro dissolution rates. This study aimed to identify a salt form that could provide slow release of the drug. []

Imidazo[1,2-a]pyridine compounds containing spirocyclic moieties

Compound Description: This patent describes a broad class of imidazo[1,2-a]pyridine compounds, some of which contain spirocyclic moieties like 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane and 3-methyl-1,5-dioxa-9-azaspiro[5.5]undecane. While specific applications are not detailed, the patent suggests these compounds might possess valuable pharmaceutical properties. []

1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides

Compound Description: A series of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides were synthesized, incorporating a zinc-binding group. This study aimed to investigate their potential as inhibitors of carbonic anhydrases. []

Properties

CAS Number

1380300-88-8

Product Name

3-Oxa-9-azaspiro[5.5]undecane hydrochloride

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H

InChI Key

CRGMWUWIKHZVNG-UHFFFAOYSA-N

SMILES

C1CNCCC12CCOCC2.Cl

Canonical SMILES

C1CNCCC12CCOCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.